O-Allyl-N-benzylcinchonidinium bromide
Overview
Description
O-Allyl-N-benzylcinchonidinium bromide: is a chiral phase-transfer catalyst derived from cinchona alkaloids. It is known for its enantioselective catalytic properties, particularly in the phase-transfer alkylation of glycine anions . The compound has a molecular formula of C29H33BrN2O and a molecular weight of 505.49 g/mol .
Scientific Research Applications
O-Allyl-N-benzylcinchonidinium bromide is widely used in scientific research due to its enantioselective catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the production of chiral molecules.
Biology: Facilitates the synthesis of biologically active compounds with high enantiomeric purity.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of fine chemicals and specialty materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-N-benzylcinchonidinium bromide typically involves the reaction of cinchonidine with allyl bromide and benzyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane .
Chemical Reactions Analysis
Types of Reactions: O-Allyl-N-benzylcinchonidinium bromide primarily undergoes phase-transfer catalysis reactions. It is involved in:
Alkylation Reactions: Facilitates the transfer of alkyl groups to nucleophiles.
Michael Addition Reactions: Catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Reagents: Allyl bromide, benzyl bromide, potassium carbonate.
Major Products: The major products formed from these reactions are typically enantioselective alkylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of O-Allyl-N-benzylcinchonidinium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., organic and aqueous) to enhance reaction rates and selectivity. The compound’s chiral nature allows it to induce enantioselectivity in the reactions it catalyzes .
Comparison with Similar Compounds
N-Benzylcinchonidinium bromide: Another chiral phase-transfer catalyst with similar applications but different substituents.
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide: Similar structure but with an anthracenylmethyl group, used in different catalytic applications.
N-Benzylquininium chloride: A related compound used in asymmetric synthesis.
Uniqueness: O-Allyl-N-benzylcinchonidinium bromide is unique due to its specific combination of allyl and benzyl groups, which provide distinct catalytic properties and enhance its effectiveness in certain enantioselective reactions .
Properties
IUPAC Name |
4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXATROGBSNCU-PCOYAJJYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584105 | |
Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158195-40-5 | |
Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Allyl-N-benzylcinchonidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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